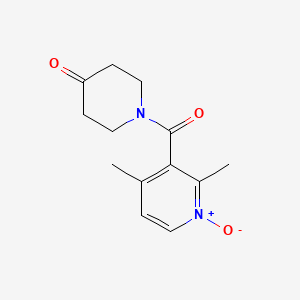![molecular formula C13H23N3O B12599707 1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate CAS No. 650599-20-5](/img/structure/B12599707.png)
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate is a complex organic compound with a unique structure that combines a tert-butyl group, a cyclohexylmethyl group, and a diazonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with cyclohexylmethyl chloride to form tert-butyl(cyclohexylmethyl)amine. This intermediate is then reacted with a diazonium salt to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of diazonium compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved may include the formation of intermediates that can further react to produce the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1S)-1-(cyclohexylmethyl)-2-[methoxy(methyl)amino]-2-oxoethylcarbamate
- tert-Butyl 3-[(cyclohexylmethyl)amino]propanoate
Uniqueness
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate is unique due to its combination of a tert-butyl group, a cyclohexylmethyl group, and a diazonium group This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Eigenschaften
CAS-Nummer |
650599-20-5 |
|---|---|
Molekularformel |
C13H23N3O |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
N-tert-butyl-N-(cyclohexylmethyl)-2-diazoacetamide |
InChI |
InChI=1S/C13H23N3O/c1-13(2,3)16(12(17)9-15-14)10-11-7-5-4-6-8-11/h9,11H,4-8,10H2,1-3H3 |
InChI-Schlüssel |
CVBAGMWDZXDGMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(CC1CCCCC1)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)
![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)

![1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-](/img/structure/B12599635.png)
![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenol](/img/structure/B12599651.png)
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)
![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
![Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-](/img/structure/B12599665.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)

![4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12599678.png)
![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)

